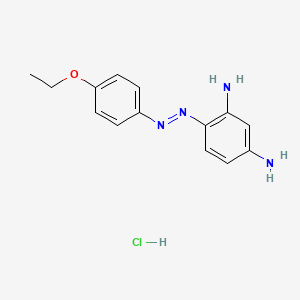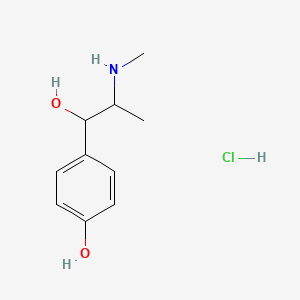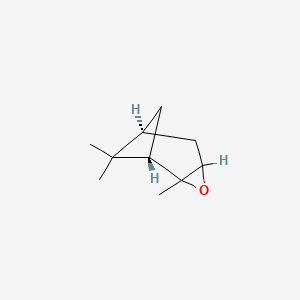
5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol” seems to be a complex organic molecule. It appears to contain a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a phenyl ring attached to it, which is substituted with a chlorine atom and a methyl group .
Molecular Structure Analysis
The molecular structure of the compound would be complex due to the presence of multiple functional groups. A related compound, 4-Chloro-2-methylphenoxy acetic acid, has been studied using various spectroscopic techniques and theoretical tools like HF and DFT quantum computations .
Chemical Reactions Analysis
The chemical reactivity of related compounds like 4-methyl-phenoxyacetic acid (4MPA), 4-acetyl-phenoxyacetic acid (4APA) and 4-tert-butyl-phenoxyacetic acid (4TBPA) have been studied. It was observed that 4APA exhibits good electrophilic properties with a higher electrophilicity index compared to other compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. A related compound, 4-Chloro-2-methylphenoxyacetic acid, has a molecular weight of 216.661 .
Mechanism of Action
Target of Action
The compound 5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is structurally similar to phenoxy herbicides . Phenoxy herbicides are known to mimic the plant growth hormone indoleacetic acid (IAA) . Therefore, the primary targets of this compound are likely to be the same receptors that bind to IAA in plants.
Mode of Action
Phenoxy herbicides, including this compound, act by mimicking the auxin growth hormone IAA . When these compounds bind to the auxin receptors in plants, they induce rapid, uncontrolled growth . This overstimulation of growth can lead to the death of the plant, a process sometimes referred to as "growing to death" .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by the auxin hormone IAA . These pathways control various aspects of plant growth and development, including cell elongation, phototropism, and gravitropism . Overstimulation of these pathways by the compound can disrupt normal plant growth and development, leading to the death of the plant .
Pharmacokinetics
Similar compounds like mcpa are known to be absorbed by plants and distributed throughout the plant tissues . The compound is likely metabolized by the plant’s detoxification mechanisms, and any remaining compound or its metabolites would be excreted from the plant over time .
Result of Action
The result of the compound’s action is the disruption of normal plant growth and development . This leads to rapid, uncontrolled growth in the plant, which can ultimately cause the plant’s death . The exact molecular and cellular effects would depend on the specific biochemical pathways disrupted by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil composition, temperature, humidity, and light exposure can affect the absorption and distribution of the compound in plants . Additionally, these factors can also influence the compound’s stability in the environment . For example, certain soil types may enhance the compound’s stability, while others may promote its degradation .
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its potential applications, given the interesting properties of related compounds. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion have been synthesized and tested for their herbicidal activity .
properties
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]-4-cyclohexyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3OS/c1-11-9-12(17)7-8-14(11)21-10-15-18-19-16(22)20(15)13-5-3-2-4-6-13/h7-9,13H,2-6,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMPLXRDTPIULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NNC(=S)N2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
748793-45-5 | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=748793-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-Chloro-3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B3429495.png)
![Ethyl[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B3429513.png)
![2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3429526.png)
![2-{[5-(2-methylfuran-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3429534.png)